molecular formula C19H18N8O3S B2948680 N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide CAS No. 1448033-74-6

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2948680
CAS No.: 1448033-74-6
M. Wt: 438.47
InChI Key: JIPVBDUWEXFXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a structurally complex molecule featuring dual dihydropyridazine cores modified with heterocyclic substituents: a 1H-1,2,4-triazole on one moiety and a thiophene ring on the other.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O3S/c1-13(27-18(29)6-4-14(23-27)15-3-2-10-31-15)19(30)21-8-9-25-17(28)7-5-16(24-25)26-12-20-11-22-26/h2-7,10-13H,8-9H2,1H3,(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPVBDUWEXFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone and triazole intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or modified properties .

Scientific Research Applications

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of dihydropyridazine derivatives modified with heterocyclic substituents. Key structural analogs include:

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Structural Similarities: Both compounds feature a nitrogen-rich heterocyclic core (imidazopyridine vs. dihydropyridazine) and aromatic substituents (nitrophenyl vs. thiophenyl). Key Differences: Compound 2d lacks the triazole moiety but includes ester groups, which may influence solubility and metabolic stability . Physical Properties: 2d is a yellow solid (m.p. 215–217°C), while the target compound’s melting point and solubility remain uncharacterized in the provided evidence.

Ethyl 1-(3-cyanobenzyl)-3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (21mh): Structural Similarities: Shares the triazole substituent and a propanamide-like linker. Key Differences: 21mh incorporates a pyrazole core and isoindolinone group, which may confer distinct electronic properties compared to the dihydropyridazine backbone .

1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) :

  • Structural Similarities : Features a triazole-pyrazole hybrid system, analogous to the triazole-dihydropyridazine hybrid in the target compound.
  • Key Differences : The acetate group in 21ec may enhance bioavailability compared to the thiophene-substituted dihydropyridazine .

Spectroscopic and Analytical Comparisons

  • Mass Spectrometry (MS) : Molecular networking (cosine score analysis) could differentiate the target compound from analogs like 2d or 21mh based on fragmentation patterns. For example, the thiophene substituent may produce unique MS/MS ions (e.g., m/z 85 for thiophene cleavage) absent in triazole-only derivatives .
  • NMR : The dihydropyridazine protons in the target compound would exhibit distinct chemical shifts (δ 6.5–8.5 ppm for aromatic protons) compared to imidazopyridine derivatives (δ 7.0–8.0 ppm for nitrophenyl groups) .

Data Tables

Table 1: Key Physical and Spectral Properties of Structural Analogs

Compound Core Structure Substituents Melting Point (°C) Notable MS Fragments (m/z)
Target Compound Dihydropyridazine Triazole, Thiophene N/A Hypothetical: 85 (thiophene)
2d Imidazopyridine Nitrophenyl, Ester 215–217 367 (M+H)+
21mh Pyrazole-Triazole Isoindolinone, Cyanobenzyl N/A 452 (M+H)+
21ec Pyrazole-Triazole Acetate, Methyl N/A 238 (M+H)+

Research Findings and Implications

  • Bioactivity Potential: The triazole and thiophene groups in the target compound may enhance interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) compared to ester- or nitrophenyl-containing analogs .
  • Computational Modeling : Software suites like SHELX and WinGX could refine the crystal structure of the target compound if crystallized, enabling precise comparison with analogs like 2d.
  • Dereplication Challenges : Molecular networking would aid in distinguishing the target compound’s MS profile from structurally related derivatives in complex mixtures.

Biological Activity

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazine ring fused with triazole and thiophene moieties. Its molecular formula is C13H12N8O3C_{13}H_{12}N_8O_3 with a molecular weight of approximately 328.292 g/mol. The presence of these heterocycles suggests a diverse range of biological interactions.

PropertyValue
Molecular FormulaC13H12N8O3
Molecular Weight328.292 g/mol
Purity≥95%

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing pyridazine and triazole rings. These compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives with similar structures exhibit potent antibacterial effects, making them candidates for further development in treating infections .

Anticancer Properties

The anticancer potential of pyridazine derivatives is another area of interest. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Pyridazine derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways, which is crucial in managing chronic inflammatory diseases .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase (AChE). AChE inhibitors are vital in treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various bacterial strains
AnticancerInhibits tumor growth; induces apoptosis
Anti-inflammatoryReduces cytokine production; modulates inflammation
Enzyme inhibitionPotential AChE inhibitor

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antibacterial Activity : A series of pyridazinone derivatives were synthesized and tested for their antibacterial properties against strains like E. coli and Staphylococcus aureus. Results showed significant inhibition zones indicating strong antibacterial activity .
  • Anticancer Research : In vitro studies demonstrated that certain pyridazine derivatives could effectively inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research indicated that specific derivatives could inhibit AChE activity by over 60%, highlighting their potential use in neurodegenerative disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.